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Compound of Interest

Compound Name: C15H17BrN603

Cat. No.: B15173474

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The process of structural elucidation is fundamental to the fields of chemistry, pharmacology,
and materials science. It is the critical step that transforms a newly synthesized or isolated
compound from an unknown entity, defined only by its molecular formula, into a precisely
mapped three-dimensional structure. This knowledge is paramount for understanding a
molecule's reactivity, biological activity, and potential applications.

This technical guide provides an in-depth walkthrough of the structural elucidation of a novel,
hypothetical heterocyclic compound with the molecular formula C15H17BrN603. The guide is
designed for researchers, scientists, and drug development professionals, offering a practical
framework for interpreting spectroscopic data to determine a complex molecular structure. We
will present a logical workflow, from initial analysis of the molecular formula to the piecing
together of spectroscopic clues from Mass Spectrometry, Infrared (IR) Spectroscopy, and
Nuclear Magnetic Resonance (NMR) Spectroscopy to reveal the final chemical structure.

Initial Analysis: Molecular Formula and Degrees of
Unsaturation

The molecular formula, C15H17BrN603, provides the starting point for our investigation. The
first step is to calculate the degrees of unsaturation (DoU), which indicates the total number of
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rings and/or multiple bonds within the molecule.

The formula for calculating the degrees of unsaturation is: DoU = C + 1 + (N/2) - (H/2) - (X/2)

Where:

C = number of carbon atoms

N = number of nitrogen atoms

H = number of hydrogen atoms

X = number of halogen atoms (in this case, bromine)
For C15H17BrN603: DoU =15 + 1 + (6/2) - (17/2) - (1/2) =16 + 3-8.5-0.5=10

A degree of unsaturation of 10 suggests a highly unsaturated system, likely containing multiple
rings and/or double bonds, which is characteristic of many biologically active heterocyclic
compounds.

Spectroscopic Data Acquisition and Analysis

A suite of spectroscopic techniques was employed to gather structural information about the
unknown compound. The following sections detail the experimental protocols and the resulting
data.

Mass Spectrometry

Experimental Protocol: High-resolution mass spectrometry (HRMS) was performed on a Q-TOF
mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was
dissolved in a 50:50 acetonitrile:water solution with 0.1% formic acid and introduced via direct
infusion.

Data Summary: The mass spectrometry data provides the exact molecular weight and key
fragmentation patterns.
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Parameter Value Interpretation

Confirms the molecular
formula C15H17BrN60O3
(Calculated: 424.0600)

Monoisotopic Mass 424.0600 (M+H)*

Presence of M+2 peak of o
) ) ) Characteristic of a molecule
Isotopic Pattern nearly equal intensity to M . ]
containing one bromine atom.

peak

Suggests specific

Key Fragment lons (m/z) 368.08, 287.12, 185.06 fragmentation pathways and

stable substructures.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum was obtained using a Fourier-transform infrared
(FTIR) spectrometer with an attenuated total reflectance (ATR) accessory. The solid sample
was placed directly on the ATR crystal, and the spectrum was recorded from 4000 to 400 cm~1.

Data Summary: The IR spectrum reveals the presence of specific functional groups within the
molecule.

Functional Group

Wavenumber (cm—1) Intensity _
Assignment
) N-H stretch (secondary amine
3350 Medium, Sharp _
or amide)
3050 Weak Aromatic C-H stretch
2960, 2870 Weak Aliphatic C-H stretch
1710 Strong, Sharp C=0 stretch (ketone or amide)
) C=N or C=C stretch (aromatic
1620 Medium )
ring)
1540 Medium N-H bend
1250 Strong C-O stretch (ether or ester)
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: *H and 3C NMR spectra were acquired on a 500 MHz spectrometer
using DMSO-ds as the solvent. Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS).

Data Summary: *H NMR

_ _ o _ Proposed
Chemical Shift (ppm)  Multiplicity Integration _
Assignment
N-H (amide/indole-
11.20 s 1H _
like)
8.15 S 1H Aromatic C-H
7.90 d 1H Aromatic C-H
7.50 d 1H Aromatic C-H
7.30 t 1H Aromatic C-H
4.50 t 1H CH-N
4.20 q 2H O-CH:2
3.80 s 3H O-CHs
2.20 m 2H CH:2
1.30 t 3H CHs

Data Summary: 13C NMR
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Chemical Shift (ppm) Proposed Assignment
168.5 C=0 (amide)
155.2 Aromatic C-N
148.0 Aromatic C-O
141.2 Aromatic C
135.8 Aromatic C-Br
128.4 Aromatic C-H
1251 Aromatic C-H
122.6 Aromatic C-H
118.9 Aromatic C
112.3 Aromatic C-H
61.5 O-CH:2

55.8 O-CHs

48.2 CH-N

254 CH2

14.7 CHs

Workflow for Structural Elucidation

The process of determining the structure from the acquired data follows a logical progression.
The overall workflow is visualized in the diagram below.
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A flowchart illustrating the structural elucidation workflow.

Step-by-Step Data Interpretation and Structure
Assembly
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e Mass Spectrometry Insights: The HRMS data confirms the molecular formula
C15H17BrN603 and the presence of a single bromine atom, which is consistent with the
isotopic pattern.

e Functional Group Identification from IR:

o The N-H stretch at 3350 cm~* and the C=0 stretch at 1710 cm~?* strongly suggest the
presence of a secondary amide group.

o Aromatic C-H stretches above 3000 cm~* and aliphatic C-H stretches below 3000 cm~1
indicate a molecule with both aromatic and aliphatic regions.

o The strong C-O stretch at 1250 cm~1 points to an ether or ester functionality.
e 1H NMR Analysis - Building Blocks:
o The downfield singlet at 11.20 ppm is characteristic of an amide or indole-like N-H proton.

o The signals between 7.30 and 8.15 ppm correspond to four protons in an aromatic
system. The splitting patterns (singlet, two doublets, and a triplet) suggest a substituted
benzene or similar aromatic ring.

o The quartet at 4.20 ppm (2H) and the triplet at 1.30 ppm (3H) are indicative of an ethoxy
group (-OCH2CH?5).

o The singlet at 3.80 ppm (3H) corresponds to a methoxy group (-OCHs).

o The remaining signals at 4.50 ppm (t, 1H) and 2.20 ppm (m, 2H) represent a three-carbon
aliphatic chain fragment, likely -CHz-CHz2-CH(N)-.

e 13C NMR Analysis - Carbon Skeleton:
o The peak at 168.5 ppm confirms the carbonyl carbon of an amide.

o Multiple peaks in the 112-156 ppm range confirm a complex aromatic system. The peak at
135.8 ppm is in a typical range for a carbon atom attached to bromine.
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o The peaks at 61.5 ppm and 14.7 ppm correspond to the ethoxy group, while the peak at
55.8 ppm confirms the methoxy group.

o The aliphatic carbons are represented by the peaks at 48.2 ppm and 25.4 ppm.

e Assembling the Structure:

[e]

The aromatic signals and the high degree of unsaturation point towards a fused
heterocyclic system. A purine-like or benzimidazole-like core is a strong possibility.

[e]

The ethoxy and methoxy groups are likely attached to the aromatic core.

o

The aliphatic chain is likely attached to a nitrogen atom in the heterocyclic system.

[¢]

The bromine atom is a substituent on the aromatic ring.

Proposed Structure

Based on the comprehensive analysis of all spectroscopic data, the following structure is
proposed for C15H17BrN603:

[Chemical Structure Diagram of the proposed molecule would be here. As | cannot generate
images, | will provide a textual description and a simplified representation]

The proposed structure is a substituted purinone. Specifically, it is 8-bromo-1-ethyl-7-(2-
methoxyethyl)-3,7-dihydro-1H-purine-2,6-dione.

A purine-2,6-dione core (a xanthine derivative).

A bromine atom at the 8-position of the purine ring.

An ethyl group attached to the nitrogen at the 1-position.

A 2-methoxyethyl group attached to the nitrogen at the 7-position.
This structure is consistent with all the observed data:

¢ Molecular Formula: C15H17BrN603
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o Degrees of Unsaturation: 10 (the purine ring system accounts for 4 double bonds and 2 rings
= 6 DoU; the two carbonyls account for 2 DoU; the benzene ring part of the purine accounts
for another 2 DoU, for a total of 10).

e 1H NMR: All proton signals match the proposed structure.
e 13C NMR: All carbon signals are accounted for.

¢ |IR: The amide N-H, C=0, C-O, and aromatic/aliphatic C-H stretches are all present.

MS: The molecular weight and bromine isotopic pattern are correct.

Conclusion

The structural elucidation of a novel compound is a systematic process that relies on the
careful acquisition and interpretation of multiple spectroscopic datasets. In this technical guide,
we have demonstrated how a combination of mass spectrometry, IR spectroscopy, and NMR
spectroscopy can be used to determine the structure of a complex heterocyclic molecule,
C15H17BrN603. By logically piecing together the information from each technique, we were
able to propose a definitive structure. This workflow serves as a robust template for
researchers and scientists engaged in the discovery and development of new chemical entities.

« To cite this document: BenchChem. [Structural Elucidation of a Novel Heterocyclic
Compound: C15H17BrN603]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15173474#c15h17brn603-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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